N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-17-16-20(28(2)3)27-23(26-17)25-15-14-24-22(29)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16,21H,14-15H2,1-3H3,(H,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGTDJNKOKXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a diphenylacetamide core with a dimethylamino-substituted pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The presence of the dimethylamino group is significant for its biological interactions.
Biological Activity
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that related benzamide derivatives can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .
Mechanism of Action
The mechanism of action for this compound is primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It binds to target proteins, modulating their activity and disrupting critical signaling pathways necessary for cell survival and division.
Inhibition of Kinases
Similar compounds have demonstrated the ability to inhibit kinases such as Syk kinase, which plays a crucial role in various signaling pathways associated with cancer progression and immune response. This inhibition can lead to reduced tumor growth and improved efficacy in cancer treatment models.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Studies
- In Vitro Studies : In vitro studies have shown that this compound can effectively induce G1 cell cycle arrest in various cancer cell lines, further supporting its potential as an anticancer agent.
- In Vivo Efficacy : In vivo studies using mouse models have demonstrated that this compound exhibits significant tumor growth inhibition when administered orally, suggesting good bioavailability and therapeutic potential in clinical settings .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Temperature control : Exothermic reactions (e.g., acylation) may require cooling to prevent side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrimidine-amine coupling .
- Purification : Column chromatography or recrystallization is critical for isolating the target compound from intermediates or unreacted starting materials .
- Yield monitoring : Use TLC or HPLC at each step to track reaction progress and adjust stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy : - and -NMR confirm substitution patterns on the pyrimidine ring and acetamide linkage .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray crystallography : Resolves stereochemical ambiguities in the diphenylacetamide moiety .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC with UV detection : Quantify impurities using reverse-phase columns (C18) and gradient elution .
- Elemental analysis : Confirm <1% deviation from theoretical C, H, N values .
- Melting point consistency : Sharp melting points (±2°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or interaction mechanisms of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states in pyrimidine functionalization .
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) to prioritize in vitro assays .
- Solvent effects : Apply COSMO-RS models to predict solubility and stability under varying solvent conditions .
Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables such as cell line passage number, serum concentration, and incubation time .
- Dose-response curves : Use a minimum of 6 concentration points to assess EC/IC reproducibility .
- Orthogonal assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) to rule off-target effects .
Q. What statistical approaches are optimal for designing experiments to study structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate substituent effects (e.g., methyl vs. dimethylamino groups) on bioactivity .
- Multivariate analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
- Response surface methodology (RSM) : Optimize reaction conditions for synthesizing derivatives with maximal potency .
Q. How can researchers address challenges in scaling up the synthesis without compromising yield or purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
- Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
